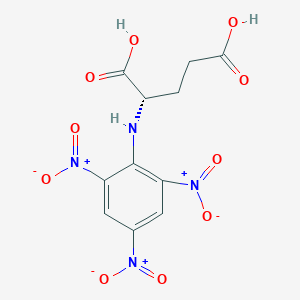

2,4,6-Trinitrophenylglutamic acid

Description

Structure

3D Structure

Properties

CAS No. |

1049-19-0 |

|---|---|

Molecular Formula |

C11H10N4O10 |

Molecular Weight |

358.22 g/mol |

IUPAC Name |

(2S)-2-(2,4,6-trinitroanilino)pentanedioic acid |

InChI |

InChI=1S/C11H10N4O10/c16-9(17)2-1-6(11(18)19)12-10-7(14(22)23)3-5(13(20)21)4-8(10)15(24)25/h3-4,6,12H,1-2H2,(H,16,17)(H,18,19)/t6-/m0/s1 |

InChI Key |

HKLNGIOGRQNJQZ-LURJTMIESA-N |

SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])NC(CCC(=O)O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |

Isomeric SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])NC(CCC(=O)O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

1049-19-0 |

Synonyms |

2,4,6-TNP-glutamic acid 2,4,6-trinitrophenylglutamic acid |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2,4,6 Trinitrophenylglutamic Acid and Analogues

Nucleophilic Aromatic Substitution (SNAr) Pathways in Trinitrophenylation

The introduction of the 2,4,6-trinitrophenyl group onto a glutamic acid molecule proceeds via a nucleophilic aromatic substitution (SNAr) pathway. This class of reactions is characteristic of aromatic rings bearing strong electron-withdrawing groups. wikipedia.org

Formation and Characterization of Meisenheimer σ-Complex Intermediates

A key feature of SNAr reactions involving highly electron-deficient arenes is the formation of a stable intermediate known as a Meisenheimer complex. wikipedia.org This complex is a 1:1 adduct formed between the aromatic compound and the attacking nucleophile. wikipedia.org In the case of the trinitrophenylation of glutamic acid, the amino group of the amino acid acts as the nucleophile, attacking the electron-poor aromatic ring.

The formation of these intermediates, also referred to as Jackson-Meisenheimer complexes, involves the attack of a nucleophile on an electron-deficient arene. wikipedia.org While they are often transient reactive intermediates, in many cases, stable Meisenheimer salts can be isolated. wikipedia.org The negative charge imparted by the nucleophile is delocalized across the aromatic ring and is particularly stabilized by the electron-withdrawing nitro groups. wikipedia.org

The reaction of 2,4,6-trinitrotoluene (B92697) (TNT), a close analogue, with amino-acid-capped quantum dots has been studied, revealing the formation of a Meisenheimer complex. rsc.org Density functional theory (DFT) calculations have been employed to study the structures and properties of the reaction products between TNT and cysteine, confirming the formation of a Meisenheimer complex. rsc.org These complexes are often colored, allowing for their detection and characterization by UV-Vis spectroscopy. For instance, the Meisenheimer complex formed between TNT and 3-aminopropyltriethoxysilane (B1664141) (APTES) is red-colored, with distinct absorption bands. nih.govnih.govresearchgate.net NMR spectroscopy has also been used to confirm the structure of these complexes. wikipedia.org

The interaction between the nucleophile and the trinitrophenyl group can be influenced by steric factors. For example, the reaction of phenyl 2,4,6-trinitrophenyl ethers with N-methylaniline is significantly slower than with aniline (B41778), a result attributed to increased steric hindrance in the formation of the intermediate. rsc.org

Kinetic Analyses of N-Trinitrophenylation Reactions

Kinetic studies of the reaction between glutamic acid and 2,4,6-trinitrobenzenesulfonic acid (TNBS) provide insight into the N-trinitrophenylation process. One such study, conducted under pseudo-first-order conditions, monitored the reaction spectrophotometrically at 420 nm. nih.gov The initial reaction rates demonstrated a linear relationship with the concentration of glutamic acid in the range of 7.5-30.0 mM. nih.gov

The general mechanism for SNAr reactions can involve both uncatalyzed and base-catalyzed pathways. In the reaction of phenyl 2,4,6-trinitrophenyl ethers with aniline in acetonitrile, the primary pathway is base-catalyzed, involving the formation of a zwitterionic intermediate and a rate-limiting proton transfer to a base. rsc.orgresearchgate.net However, in a solvent like dimethyl sulfoxide (B87167) (DMSO), both uncatalyzed and base-catalyzed pathways are significant. rsc.orgresearchgate.net

The rate of these reactions is also influenced by the nature of the nucleophile and the solvent. Studies on the reactions of substituted anilines with activated nitroanisole derivatives in methanol-DMSO mixtures have shown complex kinetics that can shift between different mechanistic pathways depending on the solvent composition and the electronic properties of the nucleophile. researchgate.net

Table 1: Kinetic Data for the Reaction of Glutamic Acid with TNBS nih.gov

| Parameter | Value |

| Wavelength for Monitoring | 420 nm |

| Linear Range for Glutamic Acid | 7.5 - 30.0 mM |

| Correlation Coefficient (r) | 0.9998 |

| Limit of Quantitation for Glutamic Acid | 1.5 µM |

| Relative Standard Deviation | 1.2% |

Intramolecular Reactions and Molecular Rearrangements

Once formed, trinitrophenylated compounds can undergo further intramolecular reactions, driven by the inherent reactivity of the system.

Investigations of Spiro Adduct Formation and Smiles Rearrangements in Trinitrophenylated Systems

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an aryl group migrates from one heteroatom to another. wikipedia.orgnumberanalytics.com The general mechanism involves the formation of a Meisenheimer-like intermediate. numberanalytics.com For this rearrangement to occur, the aromatic ring must be activated by electron-withdrawing groups, a condition readily met in trinitrophenylated systems. wikipedia.org

A related reaction is the Truce-Smiles rearrangement, which can occur with strongly nucleophilic species even without additional activation of the aromatic ring. wikipedia.org Research has also explored radical versions of the Smiles rearrangement. wikipedia.org The rearrangement of nosyl-protected amino acids has been observed, proceeding rapidly at room temperature. manchester.ac.uk

Degradation Pathways and Chemical Stability Considerations

The stability of 2,4,6-trinitrophenylglutamic acid is a key consideration, as the trinitrophenyl group can be susceptible to degradation under certain conditions.

Mechanisms of Nitrite (B80452) Elimination and Hydrolytic Ring Cleavage

The degradation of related trinitrophenyl compounds, such as 2,4,6-trinitrophenol (picric acid), has been studied and can involve initial hydrogenation reactions to form a dihydride Meisenheimer complex. nih.govnih.gov From this intermediate, nitrite elimination can occur, leading to the formation of a dinitrophenol derivative. nih.govnih.gov

In some degradation pathways, an enzyme, a tautomerase, catalyzes a proton shift in the dihydride Meisenheimer complex. nih.govnih.gov Following nitrite elimination, the resulting dinitrophenol derivative can be further hydrogenated. nih.govnih.gov Subsequent hydrolytic cleavage of the ring can then occur, leading to the formation of smaller, non-aromatic molecules. nih.govnih.gov For example, 2,4-dinitrocyclohexanone can be hydrolyzed to 4,6-dinitrohexanoate. nih.govnih.gov The rate of this hydrolytic ring opening is pH-dependent. nih.gov

Redox Reaction Mechanisms of Trinitrophenyl Compounds

The redox chemistry of trinitrophenyl compounds, including this compound and its analogues, is characterized by the strong electron-withdrawing nature of the three nitro groups attached to the aromatic ring. This structural feature renders the phenyl ring highly electron-deficient and susceptible to electron transfer processes. Mechanistic studies have explored both electrochemical reductions and reactions with nucleophiles, which can proceed through pathways involving electron transfer.

The redox behavior of trinitrophenyl derivatives is often studied through electrochemical methods, such as cyclic voltammetry and differential pulse voltammetry. These techniques have revealed that compounds like 2,4,6-trinitrophenol (TNP), a close analogue of this compound, undergo reduction processes at specific potentials. For instance, studies on the electrochemical reduction of TNP have identified multiple reduction peaks, corresponding to the stepwise reduction of the nitro groups. libretexts.org The initial reduction typically occurs at one of the nitro groups, forming a nitro radical anion, which can then undergo further reduction or chemical reactions. The electrochemical oxidation of TNP has also been investigated, suggesting a complex series of reactions that can lead to the complete mineralization of the compound through the formation of intermediates such as phenol, benzoquinone, and various carboxylic acids. researchgate.net

The reaction of trinitrophenyl compounds with nucleophiles, particularly amino acids, is another important aspect of their chemical reactivity that can have redox implications. The reaction between 2,4,6-trinitrobenzenesulphonic acid (TNBSA), a common reagent for labeling amino groups, and various amino acids has been shown to be a second-order process where the unprotonated amino group acts as the reactive species. nih.govnih.gov While this is often depicted as a nucleophilic aromatic substitution, the significant electron deficiency of the trinitrophenyl ring can facilitate single-electron transfer (SET) from the nucleophile to the aromatic system as an initial step, thus initiating a radical-mediated reaction pathway. libretexts.org

The reactivity of the amino acid is correlated with its basicity, with more basic amino groups exhibiting higher reactivity towards TNBSA. nih.govnih.gov Notably, the thiol (SH) group of cysteine has been found to be even more reactive than most amino groups. nih.govnih.gov In the context of proteins, the accessibility and local environment of the amino groups influence their reactivity with TNBSA. nih.govnih.gov For example, in glutamate (B1630785) dehydrogenase, two sets of amino groups with different reactivities have been identified. nih.govresearchgate.net

The study of electron transfer from aromatic amino acids to quinones, which share some electronic similarities with nitroaromatic compounds, has shown that the process is efficient and leads to the formation of radical ions. nih.gov This supports the possibility of similar electron transfer mechanisms occurring with highly electron-deficient trinitrophenyl compounds.

The following table summarizes key findings from mechanistic studies on the redox reactions of trinitrophenyl compounds and their analogues.

| Compound/System | Reactant/Condition | Observed Mechanism/Finding | Reference(s) |

| 2,4,6-Trinitrophenol (TNP) | Electrochemical Reduction | Exhibits three reduction peaks, with the first at -0.42 V (vs. SCE). | libretexts.org |

| 2,4,6-Trinitrophenol (TNP) | Electrochemical Oxidation | Complex oxidation leading to incineration; intermediates include phenol, benzoquinone, maleic acid, and oxalic acid. | researchgate.net |

| 2,4,6-Trinitrobenzenesulphonic Acid (TNBSA) | Amino Acids (general) | Second-order reaction with the unprotonated amino group as the reactive species; reactivity correlates with basicity. | nih.govnih.gov |

| 2,4,6-Trinitrobenzenesulphonic Acid (TNBSA) | N-acetylcysteine | The SH group is more reactive than most amino groups. | nih.govnih.gov |

| 2,4,6-Trinitrobenzenesulphonic Acid (TNBSA) | Glutamate Dehydrogenase | Two sets of amino groups with different reactivities were discerned. | nih.govresearchgate.net |

| Quinones | Aromatic Amino Acids | The triplet state of quinones is quenched by amino acids via electron transfer, forming semiquinone radical anions. | nih.gov |

Molecular Interactions and Biochemical Research Applications of 2,4,6 Trinitrophenylglutamic Acid and Conjugates

Protein-Ligand Interaction Studies with Trinitrophenylated Probes

The trinitrophenyl (TNP) moiety serves as a useful spectroscopic probe, and its conjugation to molecules like glutamic acid or nucleotides allows for detailed investigation of protein-ligand interactions.

Probing ATP-Binding Proteins with TNP-ATP Analogs

Trinitrophenylated analogs of adenosine (B11128) triphosphate (TNP-ATP) have been extensively used to study ATP-binding proteins. While not 2,4,6-trinitrophenylglutamic acid itself, the principles of using the TNP group as a probe are directly relevant. When TNP-ATP binds to a protein, its fluorescence properties often change, providing a signal that can be used to measure binding affinity and kinetics.

Studies on various ATPases have shown that these enzymes often exhibit a much higher affinity for TNP-ATP than for ATP itself. This enhanced affinity can be advantageous for experimental detection. For example, a significant blue shift in the fluorescence emission spectrum and an increase in fluorescence intensity are commonly observed upon binding of TNP-ATP to proteins, indicating the formation of a protein-ligand complex.

Table 1: Examples of Protein Interactions with TNP-Nucleotides

| Protein | TNP-Nucleotide | Observed Effect | Reference |

| TrwB (bacterial conjugative transfer ATPase) | TNP-ATP | Higher affinity than ATP, significant blue shift upon binding | researchgate.net |

| TrwD (bacterial conjugative transfer ATPase) | TNP-ATP | Higher affinity than ATP, significant blue shift upon binding | researchgate.net |

| DNA binding protein (E. coli) | TNP-ATP, TNP-ADP | Tighter binding than TNP-AMP | researchgate.net |

| ABCF3 (ABC superfamily transporter) | TNP-ATP | Increased fluorescence intensity and blue shift | researchgate.net |

This table presents data on TNP-nucleotide analogs to illustrate the utility of the TNP probe in studying protein-ligand interactions, providing a model for how this compound could be used in similar studies.

Influence of Trinitrophenylation on Protein-Protein Interactions

The introduction of a trinitrophenyl group can influence protein-protein interactions. This can occur through direct participation of the TNP group in the interaction interface or by inducing conformational changes in the modified protein that affect its ability to bind to other proteins.

Research on the binding of TNP derivatives to the mouse myeloma protein MOPC 315 provides a case study. In these studies, the trinitrophenyl ring of TNP-haptens, such as TNP-L-aspartate and TNP-glycine, was found to stack with a tryptophan residue in the protein's binding site. nih.gov This interaction is a key determinant of the binding affinity. While this study did not use this compound, the similarity in structure to TNP-L-aspartate suggests a comparable binding mode.

Furthermore, spontaneous protein-protein crosslinking has been observed at glutamine and glutamic acid residues in long-lived proteins. nih.gov This process can involve the formation of a covalent bond between the glutamic acid side chain and the amino group of a lysine (B10760008) residue on another protein. nih.gov The introduction of a bulky, electron-withdrawing trinitrophenyl group to glutamic acid could potentially modulate such crosslinking events, either by sterically hindering the reaction or by altering the reactivity of the glutamic acid residue.

Methodological Contributions in Immunological Research

The trinitrophenyl group is a widely used hapten in immunology. Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.

Hapten-Carrier Conjugation and Immune Response Induction

Conjugates of this compound with carrier proteins can be used to induce a specific immune response against the TNP hapten. The glutamic acid portion of the molecule can facilitate conjugation to carrier proteins, and the TNP group then acts as an antigenic determinant.

Studies have shown that immunization with TNP-carrier conjugates leads to the production of antibodies that specifically recognize the TNP group. nih.govnih.gov The specificity of this response has been extensively characterized, with research demonstrating that the immune system can distinguish between closely related haptens like 2,4-dinitrophenyl (DNP) and TNP, although some cross-reactivity can occur, particularly with high-affinity antibodies. nih.gov The nature of the carrier protein and the density of the hapten on the carrier can influence the magnitude and characteristics of the immune response.

An in vitro primary immune response to 2,4,6-trinitrophenyl substituted erythrocytes has been demonstrated, showing responses against both the carrier and the hapten. nih.gov This highlights the fundamental principle of hapten-carrier systems in immunology.

Mechanistic Insights into Biological System Modulation

The chemical modification of proteins with trinitrophenylating agents, such as 2,4,6-trinitrobenzenesulphonic acid (TNBSA), which reacts with amino groups to form TNP-derivatives, has provided valuable mechanistic insights into the function of biological systems.

Effect of Trinitrophenylation on Enzyme Activity and Substrate Recognition

The modification of enzymes with TNBSA can lead to significant changes in their activity and substrate recognition, providing a method to identify key amino acid residues involved in catalysis and regulation.

A notable example is the study of bovine liver glutamate (B1630785) dehydrogenase. Modification of this enzyme with TNBSA resulted in a biphasic inactivation, with the rapid reaction of one amino group per subunit leading to an 80% loss of enzymatic activity. nih.gov This suggests that this rapidly reacting amino group is essential for the enzyme's function. The presence of the coenzyme NADH protected the enzyme from inactivation, further indicating that the modified residue is likely located at or near the active site. nih.gov

Furthermore, trinitrophenylation was found to abolish the allosteric regulation of glutamate dehydrogenase by GTP, while the response to ADP was unaffected. nih.gov This differential effect provides a powerful tool to dissect the distinct regulatory mechanisms of the enzyme.

The kinetics of the reaction of TNBSA with various amino acids and proteins have been studied, revealing that the unprotonated amino group is the reactive species. nih.gov The reactivity of different amino groups within a protein can vary, providing information about their local environment and accessibility. nih.gov

Table 2: Effect of Trinitrophenylation on Glutamate Dehydrogenase

| Parameter | Observation | Implication | Reference |

| Enzymatic Activity | Biphasic inactivation; 80% loss after rapid modification of one amino group per subunit. | An essential amino group is involved in catalysis. | nih.gov |

| Protection by NADH | NADH retarded the inactivation by TNBSA. | The modified amino group is likely at or near the active site. | nih.gov |

| Allosteric Regulation | Response to GTP was lost, while response to ADP was unaffected. | The modified residue is crucial for GTP-mediated regulation but not for ADP regulation. | nih.gov |

| Enzyme Aggregation | The number of reactive amino groups decreased with enzyme aggregation. | Aggregation alters the accessibility of certain amino groups. | nih.gov |

This table summarizes the findings from studies using 2,4,6-trinitrobenzenesulphonic acid to modify glutamate dehydrogenase, providing a framework for understanding how the introduction of a trinitrophenyl group can modulate enzyme function.

Analysis of Non-Covalent Interactions and Supramolecular Assembly

The molecular architecture of this compound, featuring a highly electron-deficient aromatic ring and a flexible amino acid moiety, gives rise to a complex interplay of non-covalent interactions. These interactions are fundamental to its recognition by biological molecules and govern its potential for self-organization into supramolecular structures. The primary forces at play include hydrogen bonding, π-π stacking, and electrostatic interactions, which collectively dictate the stability and conformation of both individual molecules and larger assemblies.

The glutamic acid component provides a versatile platform for hydrogen bonding through its carboxylic acid groups and the N-H group of the trinitrophenyl-substituted amine. The carboxylic acid groups can act as both hydrogen bond donors and acceptors, enabling the formation of intricate hydrogen-bonding networks. These interactions are crucial in stabilizing the structure of proteins and are expected to play a significant role in the supramolecular assembly of this compound. nih.govacs.orgox.ac.ukacs.orgstackexchange.comcdnsciencepub.compressbooks.pub For instance, studies on the hydration of L-glutamic acid have shown that each carboxylate oxygen atom can form an average of three hydrogen bonds with surrounding water molecules. ox.ac.uk

The 2,4,6-trinitrophenyl (Tnp) group, on the other hand, is a major contributor to stacking and electrostatic interactions. The electron-deficient nature of the trinitrophenyl ring makes it an excellent candidate for π-π stacking interactions with electron-rich aromatic systems. researchgate.netrsc.org This has been observed in the binding of Tnp derivatives to proteins, where the Tnp ring stacks with aromatic amino acid residues such as tryptophan. nih.gov Furthermore, the nitro groups of the Tnp moiety can participate in electrostatic interactions and can act as weak hydrogen bond acceptors. researchgate.netrsc.orgnih.gov

The synergy between the hydrogen-bonding capabilities of the glutamic acid tail and the stacking and electrostatic interactions of the Tnp head can lead to the formation of well-ordered supramolecular assemblies. Research on the self-assembly of other modified amino acids has demonstrated the formation of various nanostructures, such as fibers and spheres, driven by a combination of these non-covalent forces. nih.govnih.govbeilstein-journals.orgunizar.esmdpi.com The specific arrangement of molecules within these assemblies is a delicate balance of these competing and cooperating interactions.

Detailed Research Findings

While specific studies on the supramolecular assembly of this compound are not extensively documented, valuable insights can be drawn from research on related systems. For example, the binding of Tnp derivatives to the mouse myeloma protein MOPC 315 has been investigated in detail, revealing key non-covalent interactions. In this system, the trinitrophenyl ring was found to engage in stacking interactions with a tryptophan residue in the protein's binding site. Additionally, hydrogen bonds were observed between the nitro groups of the Tnp ring and amino acid side chains like asparagine and tyrosine. nih.gov

Below are interactive data tables summarizing the types of non-covalent interactions that are likely to be significant for this compound, based on data from analogous systems.

Table 1: Potential Non-Covalent Interactions in this compound Assemblies

| Interaction Type | Participating Groups | Typical Distance (Å) | Typical Energy (kcal/mol) | Reference |

| Hydrogen Bond | Carboxyl O-H --- Carboxyl O | 2.5 - 2.8 | 4 - 7 | nih.govacs.org |

| Hydrogen Bond | Amine N-H --- Carboxyl O | 2.7 - 3.1 | 3 - 6 | nih.govstackexchange.com |

| π-π Stacking | Trinitrophenyl Ring --- Trinitrophenyl Ring | 3.4 - 3.8 | 1 - 3 | researchgate.netrsc.org |

| Electrostatic | Nitro Group --- Partial Positive Charge | Variable | Variable | researchgate.net |

| Hydrophobic Interaction | Glutamic Acid Side Chain Alkyl Part | Variable | Variable | mdpi.comyoutube.comnih.govnih.gov |

Table 2: Observed Non-Covalent Interactions of Trinitrophenyl Derivatives with Proteins

| Interacting Pair | Interaction Type | Distance (Å) | Reference |

| Tnp-ring --- Tryptophan-93(L) | Stacking | Not specified | nih.gov |

| Tnp Nitro Group --- Asparagine-36(L) | Hydrogen Bond | Not specified | nih.gov |

| Tnp Nitro Group --- Tyrosine-34(L) | Hydrogen Bond | Not specified | nih.gov |

These tables highlight the diverse range of non-covalent forces that contribute to the molecular interactions and potential for supramolecular assembly of this compound. The interplay of these interactions provides a basis for the rational design of novel biomaterials and for understanding the recognition of this compound in biological systems.

Computational Chemistry and Theoretical Studies on 2,4,6 Trinitrophenylglutamic Acid Systems

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the electronic properties and energetic behavior of molecules. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure of a molecule. Ab initio methods are based on first principles without using experimental data, while DFT methods use the electron density to calculate the molecule's energy, offering a balance between accuracy and computational cost. nih.govresearchgate.net

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Geometry Optimization: The first step in most quantum chemical studies is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules with multiple rotatable bonds, like the glutamic acid side chain in 2,4,6-Trinitrophenylglutamic acid, this process identifies the lowest energy conformer. Methods like B3LYP, a popular DFT functional, combined with basis sets like 6-311G(d), are commonly employed for this purpose. aimspress.com

Electronic Structure Analysis:

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. aimspress.comajchem-a.com A smaller gap suggests the molecule is more reactive. In related nitroaromatic compounds, the HOMO is typically located on the phenyl ring, while the LUMO is distributed over the electron-withdrawing nitro groups.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, providing a guide to its reactive sites. It plots the electrostatic potential onto the molecule's electron density surface. Red regions indicate negative electrostatic potential, highlighting areas prone to electrophilic attack, while blue regions show positive potential, indicating sites for nucleophilic attack. For a molecule like this compound, the MEP would be expected to show highly negative potential around the oxygen atoms of the nitro and carboxyl groups, and positive potential near the hydrogen atoms. aimspress.com In the related compound 2,4,6-trinitro-1,3,5-triazine (TNTA), large negative electrostatic potential regions are observed, which are crucial for understanding its sensitivity and intermolecular interactions. researchgate.net

| Property | Description | Relevance to this compound |

| Geometry Optimization | Finds the lowest-energy 3D structure. | Determines the most stable conformation of the molecule. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A key indicator of chemical reactivity and stability. |

| MEP Map | Visualizes the electrostatic potential on the molecular surface. | Identifies reactive sites for electrophilic and nucleophilic attack. |

Prediction of Quantum Chemical Reactivity Parameters

From the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical reactivity parameters can be derived. These descriptors help in quantifying and predicting the chemical behavior of a molecule. ajchem-a.com

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Global Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

For related energetic materials like TNTA, theoretical analyses of bond topological parameters, such as the electron density at bond critical points, have been used to identify the weakest bonds (e.g., C–NO2 bonds), which are crucial in predicting the molecule's sensitivity and decomposition pathways. researchgate.net

Simulations of Spectroscopic Properties (Vibrational Spectra, UV-Vis)

Quantum chemical calculations can accurately simulate various spectroscopic properties, providing a powerful tool for interpreting experimental data.

Vibrational Spectra (IR and Raman): Theoretical calculations of vibrational frequencies are performed by calculating the second derivatives of the energy with respect to atomic displacements. The resulting frequencies and intensities can be used to generate a theoretical infrared (IR) and Raman spectrum. Comparing these simulated spectra with experimental ones helps in assigning specific vibrational modes to observed peaks. aimspress.com

UV-Vis Spectra: The absorption of ultraviolet and visible light corresponds to electronic transitions between molecular orbitals, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. Time-dependent DFT (TD-DFT) is a common method used to calculate the excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum. For related compounds like 2,4,6-trinitrophenol (TNP), UV-visible spectra show characteristic absorption bands that are influenced by the molecular environment. researchgate.net Similarly, studies on 2,4,6-trinitrotoluene (B92697) (TNT) have used UV-Vis spectrometry to analyze reaction mechanisms and identify intermediates. nih.govresearchgate.net

Molecular Dynamics Simulations and Free Energy Calculations

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular motion and conformational changes.

Investigation of Conformational Dynamics and Molecular Stability

For related energetic materials, reactive force fields like ReaxFF have been used in MD simulations to model thermal decomposition. nih.gov In a study on TNTA, MD simulations were used to relax a crystal supercell and then simulate its behavior at high temperatures to understand its decomposition mechanism and the rate of heat release. nih.govmdpi.com Similarly, MD simulations of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) crystals have been used to study their stability and mechanical properties under varying pressure and temperature. researchgate.net

Computational Modeling of Protein-Ligand Binding and Interactions

A primary application of MD simulations is to model the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, like a protein. These simulations provide insights into the stability of the protein-ligand complex and the nature of the interactions that hold them together. nih.gov

The process often begins with molecular docking to predict the preferred binding orientation of the ligand in the protein's active site. This docked complex then serves as the starting point for an MD simulation. The simulation reveals how the ligand and protein adjust to each other and the stability of the binding pose over time. Analysis of the MD trajectory can identify key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

Furthermore, free energy calculation methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), can be applied to the MD simulation results to estimate the binding free energy. This value is a theoretical prediction of the binding affinity, which is a critical parameter in drug design and molecular recognition. nih.gov The computational design of protein-ligand binding sites aims to optimize factors like shape complementarity and the pre-organization of the binding site in the unbound state to minimize the entropic penalty of binding. nih.gov

Reaction Mechanism Modeling

Computational modeling provides a powerful lens for examining the dynamic processes of chemical reactions involving 2,4,6-trinitrophenyl derivatives. By simulating molecular interactions at the quantum level, it is possible to map out the intricate steps of a reaction, identify key intermediates, and determine the energy landscapes that govern the transformation.

Transition State Analysis and Elucidation of Reaction Pathways (e.g., Proton Transfer)

The study of reaction mechanisms for complex nitroaromatic compounds heavily relies on computational methods like Density Functional Theory (DFT). These methods are instrumental in identifying transition states and elucidating reaction pathways, such as proton transfer events. For instance, theoretical studies on the metabolites of 2,4,6-trinitrotoluene (TNT), a structurally related compound, show that a solvent-mediated proton-transfer mechanism plays a crucial role in their reactions with thiols. nih.govresearchgate.net In these processes, the solvent actively participates in the transfer of a proton, which is a key step in the formation of intermediates. nih.gov

Computational investigations into the amine-induced decomposition of TNT have successfully located the transition state for the formation of a nitronic acid, revealing a notably low activation enthalpy of just 5.6 kcal/mole. researchgate.net This suggests a feasible pathway for decomposition. Similarly, studies on the reaction between TNT and cysteine have characterized products resulting from both addition and acid-base reactions, highlighting the importance of proton transfer in forming the TNT anion. rsc.org The initial step in the decomposition of related energetic materials like 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) has also been identified computationally as an intermolecular hydrogen-transfer reaction with a very low barrier of 3.0 kcal/mol. rsc.org These examples underscore the capability of transition state analysis to pinpoint the critical, often proton-transfer-mediated, steps in the reaction pathways of 2,4,6-trinitrophenyl systems.

Computational Kinetic Studies of Chemical Reactions

Computational kinetics provide quantitative insights into reaction rates and mechanisms. Kinetic studies on the reactions of secondary alicyclic amines with compounds like 2,4,6-trinitrophenyl acetate (B1210297) (TNPA) and 2,4,6-trinitrophenyl methyl carbonate (TNPMC) in aqueous solution serve as an excellent model. nih.gov In these studies, pseudo-first-order rate coefficients (kobsd) are determined under an excess of the amine. The relationship between kobsd and the amine concentration is typically linear, yielding the second-order rate constant (kN). nih.gov

A key tool in these studies is the Brönsted-type plot, which correlates the logarithm of the rate constant (log kN) with the pKa of the conjugate acid of the amine. The slope of this plot, known as the Brönsted β value, provides information about the character of the transition state. For the reactions of TNPA and TNPMC, the linear Brönsted plots with β values of 0.41 and 0.36, respectively, and the absence of breaks in these plots, are strong evidence for a concerted mechanism rather than a stepwise one. nih.gov These computational and experimental kinetic approaches allow for the detailed differentiation between possible reaction mechanisms.

Crystal Structure Prediction and Intermolecular Interactions

Understanding the solid-state structure of this compound is essential for predicting its physical properties. Computational methods allow for the prediction of stable crystal structures and provide a detailed analysis of the intermolecular forces that hold the crystal lattice together.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules. The analysis generates a three-dimensional Hirshfeld surface and a two-dimensional "fingerprint plot," which summarizes all the intermolecular contacts.

Studies on various crystalline compounds show the utility of this analysis in breaking down the complex network of interactions into percentage contributions. nih.govresearchgate.net This quantitative data is invaluable for comparing the packing motifs of different crystalline forms.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Tetrahydropyridine Compound

| Interaction Type | Contribution (%) |

| H···H | 47.1% |

| C···H/H···C | 20.9% |

| O···H/H···O | 15.3% |

| N···H/H···N | 11.4% |

| C···C | 3.1% |

| C···N/N···C | 1.4% |

| N···N | 0.8% |

| Data derived from a study on 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile, illustrating the typical output of Hirshfeld analysis. researchgate.net |

Characterization of Hydrogen Bonding Networks

Hydrogen bonds are among the most critical interactions governing the supramolecular architecture of crystals containing functional groups like those in this compound. The carboxyl, amino, and nitro groups are all capable of acting as hydrogen bond donors or acceptors.

In the crystal structure of the related compound 2,4,6-trinitrophenol (picric acid), both intramolecular and intermolecular hydrogen bonds are observed. researchgate.netresearchgate.net Intramolecular hydrogen bonds often occur between the phenolic hydroxyl group and an adjacent nitro group. researchgate.netresearchgate.netnih.gov Intermolecular O-H···O and C-H···O hydrogen bonds then link the individual molecules together, creating extensive three-dimensional supramolecular networks. researchgate.net Similarly, in adducts of picric acid with other molecules, intermolecular N—H⋯Onitro hydrogen bonds are key in forming chain structures. nih.gov

Analytical Methodologies for Detection and Quantification of 2,4,6 Trinitrophenylglutamic Acid and Its Derivatives

Chromatographic Techniques

Chromatographic methods are powerful tools for the separation and analysis of complex mixtures. High-performance liquid chromatography (HPLC) and ion-pair chromatography are particularly relevant for the analysis of 2,4,6-trinitrophenylglutamic acid.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nitroaromatic compounds, including derivatives of this compound. nih.gov This method offers high resolution and sensitivity, making it suitable for both qualitative and quantitative assessments.

In a typical HPLC setup for analyzing such compounds, a reversed-phase column, like a C18 column, is often employed. nih.gov The separation is achieved by passing a pressurized liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). The components of the sample interact differently with the adsorbent material, causing them to flow out of the column at different rates.

For the detection of 2,4,6-trinitrophenyl derivatives, a UV detector is commonly used, as these compounds exhibit strong absorbance in the ultraviolet region of the electromagnetic spectrum. nih.gov The retention time, the time it takes for a specific compound to travel through the column to the detector, is a characteristic feature used for identification. The area under the chromatographic peak is proportional to the concentration of the compound in the sample, allowing for precise quantification.

Research has demonstrated the successful application of HPLC for the determination of related nitroaromatic compounds like 2,4,6-trinitrophenol in various matrices. researchgate.netnih.gov For instance, a method for the analysis of 2,4,6-trinitrophenol in surface waters utilized an Agilent 1200 liquid chromatograph with a diode-matrix detector. researchgate.net Similarly, HPLC has been effectively used to analyze 2,4,6-trinitrotoluene (B92697) and its metabolites in biological and environmental samples. nih.govnih.gov These established methods provide a strong foundation for developing and optimizing HPLC protocols specifically for this compound.

Table 1: HPLC Parameters for Analysis of Related Nitroaromatic Compounds

Applications of Ion-Pair Chromatography

Ion-pair chromatography (IPC) is a valuable modification of reversed-phase HPLC that enhances the retention and separation of ionic and highly polar compounds like this compound. technologynetworks.com This technique involves the addition of an ion-pairing reagent to the mobile phase. technologynetworks.comyoutube.com The reagent is typically a large ionic molecule with a hydrophobic part and a charged head group that is opposite in charge to the analyte ions. thermofisher.com

The mechanism of IPC can be viewed in two ways. In the "ion-pair" model, the ion-pairing reagent forms a neutral, hydrophobic complex with the analyte in the mobile phase, which then partitions onto the non-polar stationary phase. technologynetworks.com Alternatively, the "ion-exchange" model suggests that the hydrophobic tails of the ion-pairing reagent adsorb onto the stationary phase, creating a charged surface that can retain the oppositely charged analyte ions through electrostatic interactions. technologynetworks.comthermofisher.com

For the analysis of an acidic compound like this compound, a basic ion-pairing reagent, such as a quaternary ammonium (B1175870) salt, would be added to the mobile phase. technologynetworks.comtcichemicals.com This would form an ion pair with the negatively charged carboxylate groups of the glutamic acid moiety, increasing its hydrophobicity and retention on a reversed-phase column. The choice of the ion-pairing reagent and its concentration are critical parameters that need to be optimized to achieve the desired separation. technologynetworks.com

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and often more rapid alternative to chromatographic techniques for the quantification of specific functional groups or for monitoring reaction kinetics.

Colorimetric Assays for Amino Group Quantification (e.g., adaptations of the TNBSA method)

The reaction of 2,4,6-trinitrobenzene sulfonic acid (TNBSA) with primary amines to form a colored product is a well-established method for the quantification of amino groups. thermofisher.comthermofisher.com This reaction forms the basis of a colorimetric assay where the resulting N-trinitrophenyl (TNP) derivative of an amino acid, such as glutamic acid, can be measured spectrophotometrically. thermofisher.comthermofisher.com The product of the reaction between TNBSA and a primary amine is a highly chromogenic derivative that can be measured at a wavelength of 335 nm. thermofisher.com

The TNBSA assay is known for its rapidity and sensitivity. thermofisher.com The general procedure involves incubating the sample containing the amino group with a solution of TNBSA in a buffered medium, typically at a pH of 8.5. thermofisher.comthermofisher.com After a specific incubation period, the reaction is stopped, and the absorbance of the solution is measured. thermofisher.com The concentration of amino groups can be determined by comparing the absorbance of the sample to a standard curve generated using a known concentration of an amine-containing compound. thermofisher.comthermofisher.com

It is important to note that the reaction is not instantaneous and can be influenced by factors such as temperature and pH. nih.govresearchgate.net Furthermore, the reagent itself can undergo hydrolysis, which can interfere with the measurement. nih.govresearchgate.net Therefore, careful optimization of the reaction conditions is necessary for accurate and reproducible results.

Table 2: Typical Reaction Conditions for TNBSA Assay

Real-time Spectrophotometric Monitoring of Reactions

Real-time spectrophotometric monitoring is a powerful technique to study the kinetics of chemical reactions. In the context of this compound, this method can be employed to follow the progress of its formation, for instance, by monitoring the reaction between glutamic acid and a trinitrophenylating agent like TNBSA.

By continuously measuring the absorbance of the reaction mixture at the wavelength corresponding to the maximum absorbance of the product (the TNP-glutamic acid), a kinetic profile of the reaction can be obtained. researchgate.net This data can then be used to determine reaction rates and to study the influence of various parameters, such as reactant concentrations, temperature, and pH, on the reaction kinetics. The absorbance of the TNP-adduct is typically measured at around 340 nm or 420 nm. nih.govresearchgate.net

Mass Spectrometry-Based Detection

Mass spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio of ions. uab.edu It is an invaluable tool for the identification and structural elucidation of compounds, including this compound and its derivatives.

When coupled with a separation technique like HPLC (LC-MS), it provides a powerful platform for the analysis of complex mixtures. nih.govnih.gov In a typical LC-MS analysis, the sample is first separated by HPLC, and the eluent is then introduced into the mass spectrometer. The molecules are ionized in the ion source, and the resulting ions are separated in the mass analyzer based on their mass-to-charge ratio.

Different ionization techniques can be employed, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), depending on the properties of the analyte. uva.nl For the analysis of related nitroaromatic compounds like 2,4,6-trinitrotoluene, negative chemical ionization (NCI) has been shown to provide high sensitivity. nih.gov The resulting mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for its unambiguous identification. libretexts.org

Table 3: Compound Names Mentioned in the Article

Advanced Mass Spectrometry for Identification and Characterization of Trinitrophenylated Species

Advanced mass spectrometry (MS) has become an indispensable tool for the definitive identification and detailed structural characterization of this compound and its derivatives. semanticscholar.org The technique's high sensitivity, specificity, and ability to provide molecular weight and structural information make it ideal for analyzing complex biological and environmental samples. nih.govmdpi.com Modern MS-based proteomics and metabolomics workflows, particularly those employing high-resolution mass analyzers, offer unparalleled capabilities for detecting and quantifying trinitrophenylated (TNP) compounds. semanticscholar.org

Liquid chromatography coupled with mass spectrometry (LC-MS) is a primary method for the analysis of thermally labile and non-volatile compounds like TNP-glutamic acid. nih.govresearchgate.net The choice of ionization source is critical for generating gas-phase ions from the analyte molecules. Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are commonly utilized. researchgate.net For instance, LC-MS with APCI operating in the negative-ion mode has proven to be highly suitable for profiling by-products and isomers of related compounds like 2,4,6-trinitrotoluene (TNT), providing a basis for characterizing samples from various origins. researchgate.net Similarly, ESI is a soft ionization technique well-suited for analyzing amino acid derivatives, minimizing in-source fragmentation and preserving the integrity of the molecular ion for subsequent analysis.

Tandem mass spectrometry (MS/MS or MS²) is a powerful extension of the technique used for unambiguous structure elucidation. nih.gov In an MS/MS experiment, a specific precursor ion, such as the deprotonated molecule of TNP-glutamic acid [M-H]⁻, is selected and isolated within the mass spectrometer. This isolated ion is then subjected to fragmentation through collision-induced dissociation (CID), breaking it into smaller, characteristic product ions. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for the precise characterization of the molecule's structure, including the location of the TNP group on the glutamic acid backbone and the identification of any further modifications or derivatives. nih.govnist.gov

High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements (typically within 3-5 ppm). mdpi.com This accuracy is crucial for determining the elemental composition of the parent molecule and its fragments, which significantly increases confidence in the identification of unknown TNP-species.

The table below summarizes various mass spectrometry methodologies applied to the analysis of related trinitrophenyl compounds, illustrating the versatility of the technique.

Table 1: Application of Mass Spectrometry in the Analysis of Trinitrophenyl Compounds

| MS Technique | Analyte(s) | Key Research Findings | Citation |

| LC-APCI-MS | 2,4,6-Trinitrotoluene (TNT) and by-products | Characterized TNT isomer by-products to create profiles for origin identification. Negative-ion mode was found to be most suitable. | researchgate.net |

| LC-MS | TNT Biotransformation Products (e.g., Triaminotoluene) | Identified and characterized metabolic products like hydroxy-diaminotoluenes (HDAT) and dihydroxy-aminotoluenes (DHAT) from TNT degradation. | nih.gov |

| HPLC/MS | TNT and metabolites in biological samples | Used to measure TNT and its breakdown products in blood and urine samples, noting high sensitivity and selectivity. | nih.gov |

| GC-MS/MS | 2,4,6-Trichloroanisole, 2,4,6-Tribromoanisole | Developed a highly sensitive method based on component-specific Multiple Reaction Monitoring (MRM) transitions for trace-level detection in various products. | researchgate.net |

The fragmentation pattern of this compound can be predicted based on the known fragmentation pathways of the trinitrophenyl moiety and the glutamic acid structure. The following table presents theoretical fragmentation data for the [M-H]⁻ ion of TNP-glutamic acid, illustrating how MS/MS data can be interpreted for structural confirmation.

Table 2: Representative Fragmentation Data for this compound in Negative Ion Mode

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Inferred Structural Moiety |

| 371.04 | 354.04 | NH₃ (17.00) | Loss of ammonia (B1221849) from the amino group |

| 371.04 | 325.03 | H₂O + CO (46.01) | Loss of water and carbon monoxide from the carboxylic acid groups |

| 371.04 | 279.02 | H₂O + CO + NO₂ (92.01) | Subsequent loss of a nitro group from the aromatic ring |

| 371.04 | 249.03 | H₂O + CO + 2xNO₂ (138.01) | Loss of a second nitro group |

| 371.04 | 225.04 | Glutamic Acid residue (146.00) | Cleavage yielding the trinitrophenolate anion |

| 371.04 | 129.02 | Trinitrophenyl moiety (242.02) | Cleavage yielding the deprotonated glutamic acid fragment |

Q & A

Q. What are the recommended methods for synthesizing 2,4,6-Trinitrophenylglutamic acid, and how can purity be validated?

- Methodological Answer : Synthesis typically involves trinitrophenylation of glutamic acid using agents like trinitrobenzene sulfonic acid (TNBS) under controlled alkaline conditions. Purification is achieved via recrystallization in ethanol/water mixtures or column chromatography. Purity validation requires orthogonal techniques:

- HPLC with UV detection (λ = 340 nm, characteristic of nitroaromatics) to assess homogeneity.

- 1H/13C NMR to confirm structural integrity, focusing on nitro group shifts (δ 8.5–9.5 ppm for aromatic protons).

- Elemental analysis to verify C, H, N, and O composition.

Cross-referencing with analogous trinitrophenyl derivatives (e.g., 2,4,6-Trinitrobenzoic acid) can guide protocol optimization .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to its nitroaromatic structure, the compound is likely shock- and heat-sensitive. Key protocols include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation of particulates.

- Storage : Keep in amber glass containers at 2–8°C, away from oxidizers and ignition sources.

- Disposal : Follow hazardous waste regulations; neutralize with alkaline solutions (e.g., 10% NaOH) under controlled conditions before disposal .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR identifies aromatic proton environments, while 13C NMR confirms nitro group attachment to the phenyl ring.

- IR Spectroscopy : Peaks at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro functionality.

- UV-Vis Spectroscopy : Strong absorbance at 340–360 nm due to π→π* transitions in the trinitrophenyl moiety.

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF for molecular ion validation (expected [M-H]⁻ ~ 350–360 m/z). Reference methods from structurally similar compounds .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

- Methodological Answer :

- Comparative Analysis : Replicate experiments under varying conditions (e.g., solvent polarity, pH) to identify environmental influences.

- Literature Benchmarking : Cross-check with studies on analogous compounds (e.g., 2,4,6-Trinitrobenzoic acid) to isolate compound-specific behaviors.

- Statistical Validation : Use ANOVA or t-tests to assess reproducibility. For example, conflicting solubility data may arise from impurities; validate via HPLC before testing .

Q. What experimental design considerations are critical when studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to stress conditions (e.g., 40–60°C, pH 1–13) and monitor degradation via HPLC.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at standard storage temperatures.

- Degradation Pathway Identification : Use LC-MS/MS to characterize byproducts (e.g., denitration products or glutamic acid derivatives). Reference decomposition profiles of nitroaromatics .

Q. What strategies can mitigate interference from degradation products in analytical assays involving this compound?

- Methodological Answer :

- Sample Freshness : Prepare solutions immediately before use; avoid prolonged storage.

- Chromatographic Separation : Use reverse-phase HPLC with C18 columns and mobile phases containing 0.1% trifluoroacetic acid (TFA) to resolve degradation peaks.

- Stabilizing Additives : Include antioxidants (e.g., ascorbic acid) in buffers to slow oxidation. Validate method robustness via spike-and-recovery experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.